molecular formula C21H21N3O3S B5400976 1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide

1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide

Cat. No.: B5400976
M. Wt: 395.5 g/mol
InChI Key: QBXJKHRGYHTEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamide derivatives. It is commonly known as NPS-2143 and is used in scientific research for its potential as a calcium-sensing receptor (CaSR) antagonist. The compound has been studied extensively for its ability to modulate the function of CaSR, which plays a crucial role in regulating calcium homeostasis in the body.

Mechanism of Action

NPS-2143 acts as a competitive antagonist of 1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide, binding to the receptor and preventing its activation by extracellular calcium ions. This results in a decrease in intracellular calcium signaling and downstream effects on cellular function. The compound has been shown to effectively block this compound-mediated signaling in vitro and in vivo, making it a promising tool for studying the role of this compound in disease.
Biochemical and Physiological Effects:
NPS-2143 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit parathyroid hormone secretion and reduce bone resorption in osteoclasts. In vivo studies have shown that NPS-2143 can improve bone mineral density and reduce serum calcium levels in animal models of osteoporosis and hyperparathyroidism.

Advantages and Limitations for Lab Experiments

NPS-2143 has several advantages as a research tool. It is highly specific for 1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide and has been shown to effectively block its function in vitro and in vivo. The compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. NPS-2143 has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research involving NPS-2143. One area of interest is the development of more potent and selective 1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide antagonists that could be used as therapeutic agents for diseases such as hyperparathyroidism and osteoporosis. Another potential direction is the investigation of the role of this compound in other diseases, such as cancer and cardiovascular disease. Finally, further studies are needed to fully understand the safety and efficacy of NPS-2143 in humans, which could pave the way for its use as a clinical therapeutic.

Synthesis Methods

The synthesis of NPS-2143 involves the reaction of 2-naphtholsulfonyl chloride with 3-pyridinecarboxylic acid in the presence of triethylamine to form the intermediate product, 1-(2-naphthylsulfonyl)-3-pyridinylcarboxylic acid. This intermediate is then reacted with piperidine and triphosgene to yield the final product, 1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide.

Scientific Research Applications

NPS-2143 has been extensively studied for its potential as a 1-(2-naphthylsulfonyl)-N-3-pyridinyl-4-piperidinecarboxamide antagonist. This compound is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. It is expressed in various tissues, including the parathyroid gland, kidney, and bone. Dysregulation of this compound function has been associated with a range of diseases, including hyperparathyroidism, osteoporosis, and chronic kidney disease.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(23-19-6-3-11-22-15-19)17-9-12-24(13-10-17)28(26,27)20-8-7-16-4-1-2-5-18(16)14-20/h1-8,11,14-15,17H,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXJKHRGYHTEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.